![molecular formula C16H23BrN2O4S B2804833 tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate CAS No. 937012-38-9](/img/structure/B2804833.png)
tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the formula C16H23BrN2O4S . It is used as an intermediate in the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromophenylsulfonamido group and a tert-butyl carboxylate group .Scientific Research Applications
Synthesis and Intermediate Applications
Intermediate for Vandetanib : Tert-butyl piperidine-1-carboxylate derivatives serve as key intermediates in the synthesis of Vandetanib, a therapeutic agent, through acylation, sulfonation, and substitution reactions. The synthetic route optimization and structural determination via MS and 1HNMR highlight its significance in pharmaceutical manufacturing (Wang et al., 2015).
Crizotinib Intermediate : Another derivative was synthesized as an important intermediate for crizotinib, showcasing the compound's role in the synthesis of biologically active molecules that target specific pathways in cancer treatment (Kong et al., 2016).
Structural and Molecular Studies
X-ray Studies and Molecular Packing : X-ray crystallography reveals the structural details of tert-butyl piperidine-1-carboxylate derivatives, providing insights into their molecular packing driven by strong hydrogen bonds. These studies are crucial for understanding the molecular basis of their reactivity and potential interactions with biological targets (Didierjean et al., 2004).
Molecular Structure Analysis : Detailed molecular structure analysis through FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, coupled with single crystal X-ray diffraction, provides valuable information on the compound's conformational stability and potential for further chemical modifications (Yang et al., 2021).
Anticorrosive Applications
- Corrosion Inhibition : Novel heterocyclic compounds derived from tert-butyl piperidine-1-carboxylate demonstrate significant anticorrosive activity, protecting metal surfaces from corrosion. This application underscores the compound's utility beyond pharmaceuticals, extending into materials science and engineering (Praveen et al., 2021).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Mechanism of Action
Target of Action
The primary target of Tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is a key process in the development and progression of various diseases.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate. For instance, it should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, proper ventilation is necessary when handling this compound .
properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZBYSNWVMYVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate |
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